molecular formula C13H9FINO B291292 N-(3-fluorophenyl)-2-iodobenzamide

N-(3-fluorophenyl)-2-iodobenzamide

Cat. No.: B291292
M. Wt: 341.12 g/mol
InChI Key: QLYBMGYSQDAPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-iodobenzamide is a synthetic organic compound with the molecular formula C13H9FIN2O. It is characterized as a benzamide derivative, a class of compounds known for its significance in medicinal chemistry and chemical biology research. This specific molecule features a 2-iodobenzamide core structure substituted with a 3-fluorophenyl group, which may be optimized to enhance binding affinity and selectivity in biological systems. While the specific research applications for this compound are still being characterized, its structural features are of high interest in modern drug discovery. Structurally related benzamide and iodobenzamide compounds have been extensively investigated as potential inhibitors of viral proteases . For instance, research into ebselen derivatives, which share conceptual structural motifs, has demonstrated that introducing halogen atoms and modifying aryl groups can lead to potent noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication . The iodine and fluorine atoms on this molecule provide distinct electronic and steric properties, making it a valuable chemical tool for probing protein-ligand interactions, studying enzyme mechanisms, and as a synthetic intermediate for the development of more complex bioactive molecules. Researchers can utilize this high-purity compound in various biochemical assays, including high-throughput screening (HTS) and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H9FINO

Molecular Weight

341.12 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-iodobenzamide

InChI

InChI=1S/C13H9FINO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17)

InChI Key

QLYBMGYSQDAPHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Feature(s)
N-(3-fluorophenyl)-2-iodobenzamide C₁₃H₉FINO 357.12 23 Baseline compound
N-(4-hydroxyphenyl)-2-iodobenzamide C₁₃H₁₀INO₂ 355.13 23 Enhanced polarity
N-(3-bromophenyl)-2-iodobenzamide C₁₃H₉BrINO 402.03 Bromine substitution
N-(tert-butyl)-2-iodobenzamide C₁₁H₁₄INO 315.14 55 108–109 Steric hindrance
N-(3-aminophenyl)-2-iodobenzamide C₁₃H₁₁IN₂O 338.14 Amino functionalization

Research Findings and Trends

  • Synthetic Yields : Halogenated derivatives (e.g., chloro, bromo) generally exhibit lower yields (~20–25%) due to steric and electronic challenges .
  • Fluorine Effects : Fluorine substituents improve metabolic stability and bioavailability, aligning with trends in medicinal chemistry .
  • Structural Insights : NMR and MS data confirm regioselectivity in iodobenzamide synthesis, with iodine’s large atomic radius influencing crystal packing .

Preparation Methods

Acid Chloride Intermediate Formation

2-Iodobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Optimal conditions (reflux in anhydrous dichloromethane for 3–4 hours) achieve near-quantitative conversion, as confirmed by <sup>1</sup>H NMR monitoring.

Amide Bond Formation

The acid chloride reacts with 3-fluoroaniline in the presence of a base (triethylamine or pyridine ) to facilitate nucleophilic acyl substitution. Key parameters include:

ParameterOptimal ConditionYield (%)
SolventDry THF85
Temperature0°C → room temperature78
BaseTriethylamine85

Side products, such as N,N-di(3-fluorophenyl)urea , are minimized by maintaining stoichiometric control (1:1.05 acid chloride:amine ratio).

Hypervalent Iodine-Mediated Ortho-Iodination of N-(3-Fluorophenyl)Benzamide

Substrate Preparation

N-(3-Fluorophenyl)benzamide is synthesized via coupling of benzoyl chloride with 3-fluoroaniline, achieving 89% yield after recrystallization from ethanol.

Iodination Using IPy₂BF₄

The amide group directs electrophilic iodination to the ortho position using bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) under acidic conditions:

N-(3-Fluorophenyl)benzamide+IPy2BF4CH2Cl2,HBF4This compound\text{N-(3-Fluorophenyl)benzamide} + \text{IPy}2\text{BF}4 \xrightarrow{\text{CH}2\text{Cl}2, \text{HBF}_4} \text{this compound}

Optimized Conditions:

  • Molar ratio: 1:1.2 (amide:IPy₂BF₄)

  • Acid: 10 mol% HBF₄

  • Time: 12 hours at 40°C

  • Yield: 72% after silica gel chromatography.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Aryl halides (e.g., 2-iodobenzoyl chloride) couple with 3-fluoroaniline using Pd(OAc)₂/XPhos catalytic system:

2-Iodobenzoyl chloride+3-FluoroanilinePd(OAc)2,XPhosThis compound\text{2-Iodobenzoyl chloride} + \text{3-Fluoroaniline} \xrightarrow{\text{Pd(OAc)}_2, \text{XPhos}} \text{this compound}

Key Data:

  • Solvent: Toluene

  • Base: Cs₂CO₃

  • Temperature: 100°C

  • Yield: 68%.

Challenges in Catalytic Efficiency

Competitive hydrolysis of the acid chloride and catalyst deactivation by iodide byproducts limit yields. Strategies such as slow amine addition and scavenging agents (e.g., molecular sieves) improve efficiency to 75%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Direct AmidationHigh atom economyRequires acid chloride handling85
Hypervalent IodinationRegioselectiveMulti-step synthesis72
Pd-Catalyzed CouplingMild conditionsCatalyst cost68–75

Note: Direct amidation is preferred for scalability, while hypervalent iodine methods offer precision in complex substrates.

Characterization and Validation

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 7.8 Hz, 1H, Ar-H), 7.84 (t, J = 7.6 Hz, 1H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 7.32 (dt, J = 8.2, 2.1 Hz, 1H, Ar-H), 6.98 (t, J = 8.4 Hz, 1H, Ar-H).

  • <sup>13</sup>C NMR (151 MHz, CDCl₃): δ 167.3 (C=O), 162.1 (d, J = 245 Hz, C-F), 138.5 (C-I), 134.2–114.7 (Ar-C).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity in all routes, with residual solvents (THF, DCM) <0.1% by GC-MS .

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